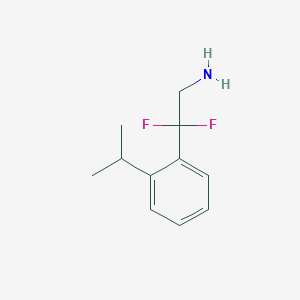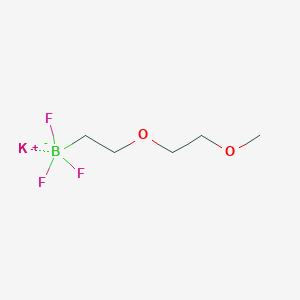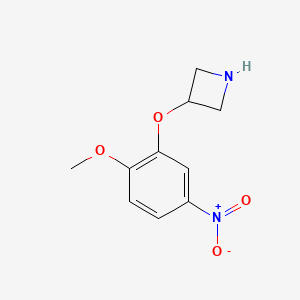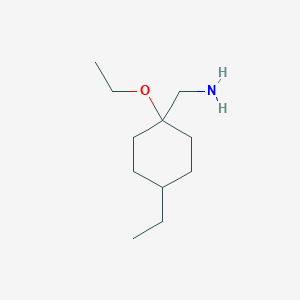
(1-Ethoxy-4-ethylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-4-ethylcyclohexyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with an ethoxy group, an ethyl group, and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-4-ethylcyclohexyl)methanamine typically involves the reaction of 4-ethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-ethylcyclohexanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts and solvents can optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-4-ethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylcyclohexanone, while reduction may produce 1-ethoxy-4-ethylcyclohexanol .
Aplicaciones Científicas De Investigación
(1-Ethoxy-4-ethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-4-ethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethoxycycloheptyl)methanamine: Similar in structure but with a seven-membered ring.
(4-Ethylcyclohexyl)methanamine: Lacks the ethoxy group.
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Contains an ethynyl group instead of an ethoxy group.
Uniqueness
(1-Ethoxy-4-ethylcyclohexyl)methanamine is unique due to the presence of both ethoxy and ethyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
(1-ethoxy-4-ethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9,12H2,1-2H3 |
Clave InChI |
SPDZMDMLHISKPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




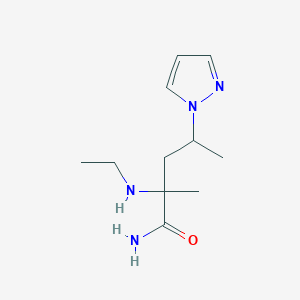

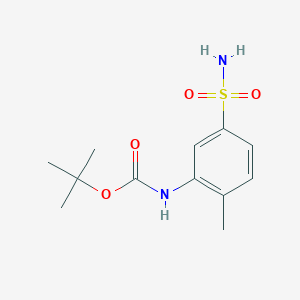

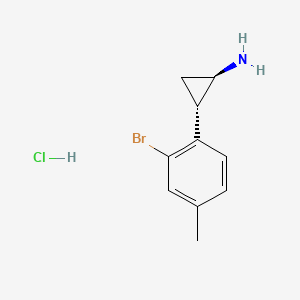

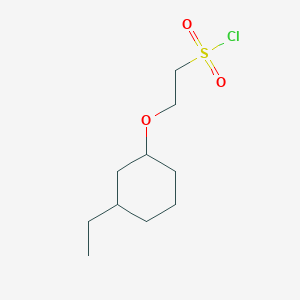
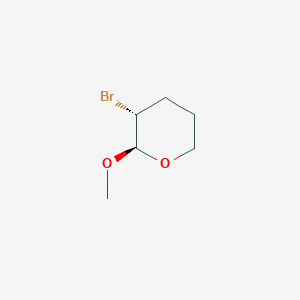
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
